An In-depth Technical Guide to 1-(1-Methyl-1H-indol-3-yl)ethanone
An In-depth Technical Guide to 1-(1-Methyl-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indol-3-yl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, spectral data, a generalized synthesis protocol, and safety information. Furthermore, it explores the biological significance of its derivatives in various therapeutic areas.
Compound Identification and Properties
1-(1-Methyl-1H-indol-3-yl)ethanone is an indole derivative characterized by a methyl group at the 1-position and an acetyl group at the 3-position of the indole ring.
| Property | Value | Source |
| CAS Number | 19012-02-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| IUPAC Name | 1-(1-methylindol-3-yl)ethanone | [1] |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C | [1] |
| Physical Form | Solid | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1-(1-Methyl-1H-indol-3-yl)ethanone. The following table summarizes the available mass spectrometry data. While 1D NMR data is referenced in databases, detailed, publicly available spectra with peak assignments are limited.
| Spectroscopic Data | Details |
| Mass Spectrometry (GC-MS) | Major m/z peaks and relative intensity: 158 (99.99), 173 (46.20), 77 (11.80), 159 (9.00), 130 (8.40)[1] |
| 1D NMR (¹H & ¹³C) | Data not readily available in public databases. Researchers should perform their own analysis for confirmation. |
Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone
The synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone is typically achieved through the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole ring, primarily at the C3 position.
Generalized Experimental Protocol:
This is a generalized protocol based on standard Friedel-Crafts acylation procedures and should be adapted and optimized for specific laboratory conditions.
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Dissolution: Dissolve 1-methylindole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution in an ice bath to 0°C.
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Addition of Acylating Agent: While stirring, slowly add an equimolar amount of acetic anhydride or acetyl chloride.
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Addition of Lewis Acid: To the cooled mixture, add a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride, or indium(III) chloride) portion-wise, maintaining the temperature below 5°C. The reaction is exothermic.
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Reaction: Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl) to decompose the catalyst.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 1-(1-Methyl-1H-indol-3-yl)ethanone.
Caption: Generalized workflow for the synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone.
Biological Activity of Derivatives
While 1-(1-Methyl-1H-indol-3-yl)ethanone itself is primarily utilized as a synthetic intermediate, the indole scaffold is of significant interest in medicinal chemistry. Numerous derivatives synthesized from this core structure have demonstrated a range of biological activities. It is important to note that the following activities are attributed to derivatives and not the parent compound.
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Anti-inflammatory Activity: Certain derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
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Anticancer Activity: Research into N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives has shown potent activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.
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Antibacterial Activity: Indole-based compounds, including oxime ether derivatives of (E)-1-(1H-indol-3-yl) ethanone, have been investigated for their antibacterial properties against multidrug-resistant strains such as MRSA and VRSA.
